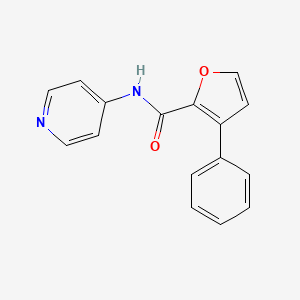
2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death.
Biochemical and Physiological Effects
2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to have anti-microbial activity against various bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential therapeutic properties. It has been shown to have various activities that could be useful in the treatment of various diseases. Another advantage is its ease of synthesis and purification.
One of the limitations of using 2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations. Another limitation is its limited solubility in water, which could make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as an anti-cancer agent in combination with other drugs. Additionally, further studies could be carried out to investigate its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-chloroquinoline-8-ol with 2-aminothiazole in the presence of a base. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature and for a specific time. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide has been extensively used in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(17-14-16-7-8-20-14)9-19-11-5-1-3-10-4-2-6-15-13(10)11/h1-8H,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICAMEALEYUCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)NC3=NC=CS3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-quinolin-8-yloxy-N-(1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)


![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)



![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)
